molecular formula C8H12N2O2 B1343330 1,3-Diethyl-1H-pyrazole-5-carboxylic acid CAS No. 26308-43-0

1,3-Diethyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1343330
CAS RN: 26308-43-0
M. Wt: 168.19 g/mol
InChI Key: RYNFWKBAUMOGOO-UHFFFAOYSA-N
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Description

1,3-Diethyl-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the pyrazole family, characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The compound is structurally related to various pyrazole derivatives that have been synthesized and studied for their chemical and physical properties, as well as their potential applications in drug development and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the construction of the pyrazole ring via cyclization reactions. For instance, a scalable process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid, a related compound, has been developed using diethyl pyrazole-3,5-dicarboxylate as a starting material. This method avoids the use of explosive diazo reagents and is suitable for large-scale production . Another related synthesis involves the conversion of 1H-pyrazole-3-carboxylic acid into its amide form through the reaction with 2,3-diaminopyridine, showcasing the functionalization of the pyrazole ring . Additionally, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid from diethyl oxalate and 2-pentanone through ester condensation and cyclization steps indicates the versatility of pyrazole synthesis methods .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For example, the crystal structure of a sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate was elucidated, revealing a double helical supramolecular structure when complexed with (+)-amphetamine . Similarly, the structure of a novel pyrazole derivative was determined using single-crystal X-ray diffraction, highlighting the presence of intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions that allow for further functionalization of the molecule. Reactions with acid chlorides, hydroxylamines, and carbazates have been used to synthesize a range of N-substituted pyrazole carboxamides and carboxylates . These reactions are typically performed in the presence of a base and can yield a variety of products with good to excellent yields. The reactivity of the pyrazole ring makes it a versatile scaffold for the synthesis of complex molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The amphiphilic character of some pyrazole salts allows them to interact with various organic molecules, forming stable complexes . The antioxidant properties of pyrazole derivatives have also been evaluated, with some compounds showing significant radical scavenging activity . Theoretical calculations, such as DFT, can complement experimental data to provide a comprehensive understanding of the electronic structure and reactivity of these compounds .

Scientific Research Applications

Synthesis and Characterization

1,3-Diethyl-1H-pyrazole-5-carboxylic acid and its derivatives are widely used in synthesis and characterization studies. For instance, Zhou Xiao-xia (2009) described the synthesis of different substituted 1H-pyrazole carboxylic acids, exploring their coordination with metal ions like copper. This research contributes to understanding the molecular structure of pyrazole derivatives (Zhou, 2009).

Functionalization Reactions

Pyrazole carboxylic acids, including 1,3-Diethyl-1H-pyrazole-5-carboxylic acid, are integral in functionalization reactions. İ. Yıldırım et al. (2005) studied the functionalization reactions of 1H-pyrazole carboxylic acid with diamines, revealing insights into the synthesis of various compounds through these reactions (Yıldırım et al., 2005).

Synthesis of Key Intermediates

1,3-Diethyl-1H-pyrazole-5-carboxylic acid plays a crucial role in the synthesis of key intermediates for various compounds. For example, László Poszávácz et al. (2023) detailed a new, efficient process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid, a versatile building block and key intermediate of darolutamide (Poszávácz et al., 2023).

Novel Ligand Synthesis

and Metal Complex CatalysisThe creation of novel ligands and their application in metal complex catalysis is another significant area of research involving 1,3-Diethyl-1H-pyrazole-5-carboxylic acid derivatives. A study by A. I. Dalinger et al. (2020) focused on developing new ligands based on 1H-pyrazole-3(5)-carboxylic acids, highlighting their potential use in medicinal chemistry and catalysis (Dalinger et al., 2020).

Antibacterial Activity

1,3-Diethyl-1H-pyrazole-5-carboxylic acid derivatives have been explored for their antibacterial properties. E. Akbas et al. (2005) synthesized new 1H-pyrazole-3-carboxylic acid derivatives and evaluated their antibacterial activities, revealing potential applications in the development of new antibacterial agents (Akbas et al., 2005).

Coordination Polymers and Crystal Structures

Research into the crystal structures and coordination polymers of pyrazole-dicarboxylate acid derivatives, including those related to 1,3-Diethyl-1H-pyrazole-5-carboxylic acid, is another area of focus. Studies by S. Radi et al. (2015) have provided insights into the crystallization properties of these molecules, contributing to the understanding of their structural and coordination chemistry (Radi et al., 2015).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, protective clothing, and eye protection when handling this compound .

Future Directions

Pyrazoles, including 1,3-Diethyl-1H-pyrazole-5-carboxylic acid, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, they could be considered as a precursor structure for further design of pesticides .

properties

IUPAC Name

2,5-diethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-6-5-7(8(11)12)10(4-2)9-6/h5H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNFWKBAUMOGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)C(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634000
Record name 1,3-Diethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethyl-1H-pyrazole-5-carboxylic acid

CAS RN

26308-43-0
Record name 1,3-Diethyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26308-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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